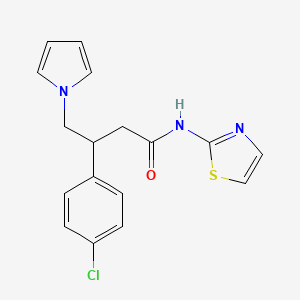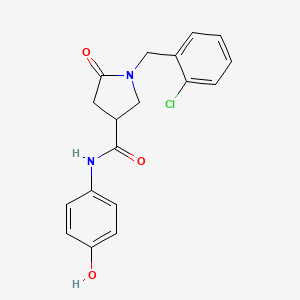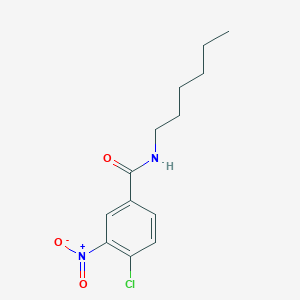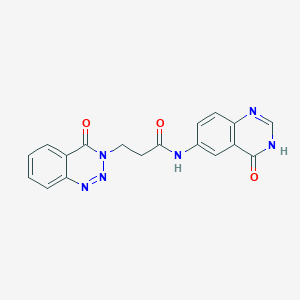![molecular formula C19H14Cl2N2O6S2 B11026722 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)benzenesulfonamide](/img/structure/B11026722.png)
4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-[(4-CHLOROPHENYL)SULFONYL]-N-(2-METHYL-3-NITROPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, sulfonyl, and nitro groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[(4-CHLOROPHENYL)SULFONYL]-N-(2-METHYL-3-NITROPHENYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline to form an intermediate sulfonamide. This intermediate is then reacted with 2-methyl-3-nitrobenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[(4-CHLOROPHENYL)SULFONYL]-N-(2-METHYL-3-NITROPHENYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution of the chloro groups can yield a variety of substituted derivatives.
Scientific Research Applications
4-CHLORO-N-[(4-CHLOROPHENYL)SULFONYL]-N-(2-METHYL-3-NITROPHENYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[(4-CHLOROPHENYL)SULFONYL]-N-(2-METHYL-3-NITROPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may also play a role in generating reactive intermediates that can modify biological molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: Shares the sulfonamide group but lacks the additional functional groups present in the target compound.
2-Methyl-3-nitrobenzenesulfonamide: Contains the nitro and sulfonamide groups but lacks the chloro substituents.
4-Chloroaniline: Contains the chloro group but lacks the sulfonamide and nitro groups.
Uniqueness
4-CHLORO-N-[(4-CHLOROPHENYL)SULFONYL]-N-(2-METHYL-3-NITROPHENYL)-1-BENZENESULFONAMIDE is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.
Properties
Molecular Formula |
C19H14Cl2N2O6S2 |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H14Cl2N2O6S2/c1-13-18(22(24)25)3-2-4-19(13)23(30(26,27)16-9-5-14(20)6-10-16)31(28,29)17-11-7-15(21)8-12-17/h2-12H,1H3 |
InChI Key |
DJYBDYVXMKTLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N(S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B11026659.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11026660.png)
![N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11026663.png)
![1-(4-Bromophenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11026666.png)
![(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate](/img/structure/B11026669.png)
![2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026680.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11026688.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one](/img/structure/B11026704.png)
![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11026706.png)


